Triethanolamine hydrochloride
Overview
Description
Triethanolamine hydrochloride is an organic compound with the chemical formula (HOCH₂CH₂)₃N·HCl. It is a salt form of triethanolamine, which is a tertiary amine and a triol. This compound is commonly used as a buffering agent in biochemistry and as an emulsifier in various industrial applications .
Mechanism of Action
Target of Action
Triethanolamine hydrochloride, also known as Trolamine, is a tertiary amine and a triol . It exhibits both properties of alcohols and amines . It is commonly used as a pH adjuster and surfactant in industrial and cosmetic products .
Mode of Action
As an amine, this compound is capable of accepting a hydrogen to form hydroxide and a conjugate acid . This raises the pH of the solution . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Biochemical Pathways
This compound serves as a buffering agent during protein extraction and protein purification . It aids in maintaining the stable pH level in a solution during biochemical reactions .
Pharmacokinetics
It is known to act as a surfactant or alkalizing agent to aid in emulsification and solubilizing of compounds or in raising the ph of a solution .
Result of Action
This compound acts as a surfactant and emulsifier in topical skin formulations . Constant use sensitizes skin to allergic response . It also aids in maintaining the stable pH level in a solution during biochemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is used as a buffer with a pH range of 7.3-8.3 . Its action as a buffering agent can be influenced by the pH of the environment. Furthermore, its efficacy as a surfactant can be affected by the presence of other compounds in the solution.
Biochemical Analysis
Biochemical Properties
Triethanolamine hydrochloride is widely used as a buffer substance in biochemistry. It helps maintain a stable pH level in solutions during biochemical reactions. This compound interacts with various enzymes and proteins, such as those involved in protein extraction and purification processes . This compound serves as a buffering agent in enzyme assays, ensuring that the pH remains within the optimal range for enzyme activity . Additionally, it exhibits surfactant and emulsifying properties, which can be beneficial in certain biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound may cause liver tumors in mice via a choline-depletion mode of action, likely caused by the inhibition of choline uptake by cells . This compound’s impact on cellular function highlights the importance of understanding its effects on different cell types and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As an amine, it can accept a hydrogen ion to form hydroxide and a conjugate acid, which helps raise the pH of the solution . Additionally, as a surfactant, it can lower the interfacial tension in a mixture or solution, preventing the separation of emulsions or precipitation of compounds . These properties contribute to its effectiveness as a buffering agent and its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard storage conditions, but its stability may be affected by factors such as temperature and pH . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sensitization and allergic responses in the skin . Understanding the temporal effects of this compound is essential for its safe and effective use in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may act as an effective buffering agent without causing significant adverse effects. At higher doses, it has been associated with toxic effects, such as liver tumors in mice . These findings underscore the importance of determining the appropriate dosage for different applications to minimize potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. As an amine, it can participate in reactions that form salts or soaps with acids . Additionally, it can be metabolized by enzymes such as cytochrome P450s, which play a role in its degradation and elimination from the body . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within the body can be influenced by factors such as its solubility and affinity for different tissues . These properties are important for understanding how this compound reaches its target sites and exerts its effects.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been used in the chemical cross-linking of chloroplast coupling factor I, indicating its potential role in subcellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethanolamine hydrochloride is typically synthesized by reacting triethanolamine with hydrochloric acid. The reaction is straightforward and involves the neutralization of the amine group in triethanolamine by hydrochloric acid to form the hydrochloride salt. The reaction can be represented as follows:
(HOCH2CH2)3N+HCl→(HOCH2CH2)3
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLJUSLZGFYWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO3 | |
Record name | TRIETHANOLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67924-33-8, 102-71-6 (Parent) | |
Record name | Ethanol, 2,2′,2′′-nitrilotris-, homopolymer, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67924-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |
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DSSTOX Substance ID |
DTXSID1052321 | |
Record name | Triethanolamine hydrochloride | |
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Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethanolamine hydrochloride is the salt of triethanolamine. See the chemical datasheet for triethanolamine for more information., Liquid, Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | TRIETHANOLAMINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/30058 | |
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Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |
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Record name | Triethanolamine hydrochloride | |
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CAS No. |
637-39-8, 67924-33-8 | |
Record name | TRIETHANOLAMINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triethanolamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |
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Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer, hydrochloride | |
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Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |
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Record name | Triethanolamine hydrochloride | |
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Record name | Tris(2-hydroxyethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.259 | |
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Record name | TROLAMINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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